molecular formula C16H20N4O2 B2960272 N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide CAS No. 2415602-25-2

N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide

Cat. No. B2960272
CAS RN: 2415602-25-2
M. Wt: 300.362
InChI Key: ODKHJSJIUAKBJY-UHFFFAOYSA-N
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Description

N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide, also known as BMS-927711, is a compound that has been extensively studied for its potential use in treating various diseases.

Mechanism Of Action

N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide works by inhibiting the P2X7 receptor, which is a ligand-gated ion channel that is found on immune cells. The receptor is activated by extracellular ATP, which leads to the release of pro-inflammatory cytokines and chemokines. By inhibiting the P2X7 receptor, N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide can reduce the release of these inflammatory molecules, which can help to alleviate pain and inflammation.
Biochemical and Physiological Effects:
N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation in models of chronic pain and neuropathic pain. It has also been found to reduce the release of pro-inflammatory cytokines and chemokines in vitro.

Advantages And Limitations For Lab Experiments

One advantage of N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is that it is a potent and selective inhibitor of the P2X7 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of chronic pain and inflammation. Another area of interest is the development of more potent and selective P2X7 receptor inhibitors. Additionally, further studies are needed to determine the safety and efficacy of N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide in humans.

Synthesis Methods

The synthesis of N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide involves a multistep process. The first step involves the reaction of tert-butylamine with 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid to form an amide intermediate. The intermediate is then reacted with oxalyl chloride to form an acid chloride, which is then reacted with 3-tert-butyl-5-amino-1,2-oxazole to form the final product, N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide.

Scientific Research Applications

N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been studied for its potential use in treating various diseases, including chronic pain, inflammation, and neuropathic pain. It has been found to be a potent and selective inhibitor of the P2X7 receptor, which is involved in the immune response and has been implicated in various diseases.

properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-9-7-11(18-14(17-9)10-5-6-10)15(21)19-13-8-12(20-22-13)16(2,3)4/h7-8,10H,5-6H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKHJSJIUAKBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC(=NO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide

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